3-Chloro-3'-thiomorpholinomethyl benzophenone
Overview
Description
3-Chloro-3’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H18ClNOS It is characterized by the presence of a chlorophenyl group and a thiomorpholinomethyl group attached to a benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3’-thiomorpholinomethyl benzophenone typically involves the reaction of 3-chlorobenzoyl chloride with thiomorpholine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-chlorobenzoyl chloride+thiomorpholine→3-Chloro-3’-thiomorpholinomethyl benzophenone
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
3-Chloro-3’-thiomorpholinomethyl benzophenone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer, antibacterial, and antiviral properties.
Medicine: Explored for its role in drug development, particularly in preclinical studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-3’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4’-thiomorpholinomethyl benzophenone
- 3-Chloro-3’-piperidinomethyl benzophenone
- 3-Chloro-3’-morpholinomethyl benzophenone
Uniqueness
3-Chloro-3’-thiomorpholinomethyl benzophenone is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3-chlorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUMCTAXNHBIPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643366 | |
Record name | (3-Chlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-03-6 | |
Record name | (3-Chlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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